molecular formula C15H16FNO B7541703 3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol

3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol

Cat. No. B7541703
M. Wt: 245.29 g/mol
InChI Key: WZELFEYPRFMHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol, also known as FPEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. FPEMP belongs to the class of phenol derivatives and has been studied for its potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt), a key regulator of cell survival and proliferation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol in lab experiments is its potential therapeutic effects. This compound has been shown to have potential use in cancer treatment and neurological disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol involves the reaction of 3-fluorobenzaldehyde with 2-(methylamino)ethylamine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound in its pure form.

Scientific Research Applications

3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol has been extensively studied for its potential use in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[[2-(3-fluorophenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-5-1-3-12(9-14)7-8-17-11-13-4-2-6-15(18)10-13/h1-6,9-10,17-18H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZELFEYPRFMHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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